Cas no 212322-56-0 (N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester)

N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Ethyl Ester is a specialized organic compound featuring a benzoyl core substituted with amino and methylamino groups, coupled with a pyridinyl-β-alanine ethyl ester moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. Its ethyl ester group enhances solubility and facilitates further functionalization, while the aromatic and heterocyclic components contribute to its potential as a building block for complex ligands or inhibitors. The compound’s well-defined purity and stability under controlled conditions ensure consistent performance in research and industrial applications.
N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester structure
212322-56-0 structure
Product Name:N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester
CAS No:212322-56-0
MF:C18H22N4O3
MW:342.392283916473
MDL:MFCD09833624
CID:822007
PubChem ID:253661756
Update Time:2025-09-09

N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
    • 3-[(3-AMINO-4-METHYLAMINOBENZOYL)PYRIDIN-2-YLAMINO]PROPIONIC ACID ETHYL ESTE
    • N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-Alanine,ethylester
    • Dabigatran Intermediate 1
    • Ethyl 3-{1-[3-aMino-4-(MethylaMino)-phenyl]-N-(pyridin-2-yl)-forMaMido}-propanoate
    • ethyl (2S)-2-{1-[3-aMino-4-(MethylaMino)phenyl]-N-(pyridin-2-yl)forMaMido}propanoate
    • 3-[3-aMino-4-(MethylaMinobenzoyl)-pyridin-2-ylaMni] propionic acid ethyl ester
    • Ethyl N-[3-aMino-4-(MethylaMino)benzoyl]-N-pyridin-2-yl-beta-alaninate
    • Ethyl 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate
    • 3-[(3-amino-4-methylamino-benzoyl)pyridin-2-yl-amino]- propionic acid ethyl ester
    • 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER
    • 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester
    • 3-[(3-Amino-4-Methylamino-Benzoyl)-Pyridin-2-Yl-Amino]-Propionic Acid Ethyl Ester
    • ethyl 3-[(3-amino-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate
    • ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate
    • 3-[(3-amino-4-methylamino-benzoyl)pyridin-2-yl-amino]-propionic acid ethyl ester
    • 3-amino-4-methylamino-benzoic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide
    • ALA002
    • ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)pr
    • ethyl 3-[[3-amino-4-(methylamino)benzoyl](pyridin-2-yl)amino]propanoate
    • ethyl 3-[[3-amino-4-(methylamino)benzoyl](pyridin-2-yl)amino]propionate
    • 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionic Acid Ethyl Ester
    • ethyl 3-[[3-amino-4-(methylamino)benzoyl]-(2-pyridyl)amino]propanoate
    • PCPATNZTKBOKOY-UHFFFAOY
    • AC-6224
    • Ethyl-3-[(3-amino-4-methylaminobenzoyl)-N-(2-pyridinyl)amino]propanoate
    • ethyl 3-{[3-amino-4-(methylamino)benzoyl](pyridin-2-yl)amino}propanoate
    • SCHEMBL1269634
    • DTXSID70475140
    • SC3941
    • Q-102526
    • SY047653
    • ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl) benzamido)propanoate
    • Ethyl-3-[(3-amino-4-methylaminobenzoyl)-N-(2 pyridinyl)amino]propanoate
    • Ethyl 3-((3-amino-4-methylaminobenzoyl)-(pyridin-2-yl)-amino)propanoate; N-(3-amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-Alanine ethyl ester
    • BCP21335
    • beta-Alanine, N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-, ethyl ester
    • DB-004036
    • NS00001942
    • CS-M1650
    • N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-Beta-alanine Ethyl Ester
    • PCPATNZTKBOKOY-UHFFFAOYSA-N
    • AKOS005266717
    • Ethyl3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
    • E1033
    • DS-11466
    • 3-amino-4-methylaminobenzoic acid-n-(2-pyridyl)-n-(2-ethoxycarbonylethyl)amide
    • A1-00096
    • 3-amino-4-methylamino-benzoic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide
    • 212322-56-0
    • MFCD09833624
    • N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-b-alanine Ethyl Ester
    • C18H22N4O3
    • SAD4CR2WM6
    • Z3225955091
    • EN300-7421379
    • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate
    • Ethyl-3-[(3 -amino-4-methylaminobenzoyl)-N-(pyridin-2-yl)-amino]propanoate
    • Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzoylamino]propanoate
    • Ethyl 3-[[3-Amino-4-(methylamino)benzoyl]-(2-pyridyl)amino]propanoate (N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine Ethyl Ester)
    • ETHYL 3-{1-[3-AMINO-4-(METHYLAMINO)PHENYL]-N-(PYRIDIN-2-YL)FORMAMIDO}PROPANOATE
    • N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester
    • MDL: MFCD09833624
    • Inchi: 1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3
    • InChI Key: PCPATNZTKBOKOY-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCN(C1C=CC=CN=1)C(C1C=CC(=C(C=1)N)NC)=O)=O

Computed Properties

  • Exact Mass: 342.16900
  • Monoisotopic Mass: 342.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 97.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 104.0 to 108.0 deg-C
  • Boiling Point: 576.2°C at 760 mmHg
  • Flash Point: 302.2±30.1 °C
  • Refractive Index: 1.64
  • PSA: 97.55000
  • LogP: 2.95970
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester Security Information

N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester Pricemore >>

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N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:212322-56-0)N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester
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Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:212322-56-0)3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:212322-56-0)3 - [(3 -氨基- 4 -甲基苯甲酰)吡啶-2基氨基]丙酸乙酯
Order Number:LE26948876;LE1891
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N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester Related Literature

Additional information on N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester

Introduction to N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester (CAS No. 212322-56-0)

N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester, identified by its CAS number 212322-56-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, with its intricate molecular structure, presents a unique set of properties and potential applications that make it a subject of intense research interest.

The molecular framework of N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester incorporates several key functional groups that contribute to its reactivity and biological activity. The presence of an amino group at the 3-position of the benzoyl moiety, a methylamino group at the 4-position, and a pyridinyl group at the N-2 position creates a multifaceted scaffold that can interact with various biological targets. These structural features not only enhance its solubility and stability but also enable it to participate in multiple biochemical pathways.

In recent years, there has been a surge in research focused on developing novel compounds with therapeutic potential. The N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester has emerged as a promising candidate in this context due to its ability to modulate key enzymatic and receptor systems. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in inflammation and pain signaling, making it a potential lead for the development of new drugs targeting these conditions.

The synthesis of N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of intermediate compounds, such as 3-amino-4-methylaminobenzoic acid, which are then modified through condensation reactions with pyridine derivatives and esterification steps to yield the final product. The precision required in these synthetic steps underscores the importance of advanced techniques in pharmaceutical chemistry.

One of the most compelling aspects of N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester is its potential application in drug discovery. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors that play crucial roles in diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. Preliminary studies have shown that this compound can inhibit the activity of certain kinases and proteases, which are often overexpressed in these diseases.

The pharmacological profile of N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester is further enhanced by its ability to cross the blood-brain barrier, a critical factor for many therapeutic agents. This property allows the compound to exert its effects directly within the central nervous system, making it a valuable candidate for treating neurological disorders. Additionally, its favorable pharmacokinetic properties, such as good bioavailability and low toxicity, make it an attractive option for further development.

Recent advancements in computational chemistry have also contributed to the understanding of how N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester interacts with biological targets. Molecular docking studies have revealed that this compound can bind tightly to specific pockets on enzymes and receptors, thereby modulating their activity. These insights have guided researchers in optimizing the structure of the compound to enhance its binding affinity and selectivity.

The development of novel drug candidates like N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester is not without challenges. One major hurdle is the need for extensive preclinical testing to ensure safety and efficacy before human trials can begin. However, the promising results from initial studies have encouraged researchers to pursue further investigation into this compound's therapeutic potential.

In conclusion, N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester (CAS No. 212322-56-0) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure, combined with its promising biological activity, makes it a valuable asset in the search for new treatments for various diseases. As research continues to uncover more about its properties and potential applications, this compound is poised to play a crucial role in future medical breakthroughs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:212322-56-0)N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-b-alanine Ethyl Ester
A4590
Purity:99%
Quantity:500g
Price ($):404.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:212322-56-0)3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER
sfd6454
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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